![molecular formula C21H28N2O5 B14724604 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea CAS No. 5467-91-4](/img/structure/B14724604.png)
1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea: is an organic compound with the molecular formula C21H28N2O5 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a urea moiety through ethyl linkers
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
化学反応の分析
Types of Reactions: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
科学的研究の応用
Chemistry: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers explore its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
類似化合物との比較
1,3-Bis(3,4-dimethoxyphenyl)urea: Similar in structure but lacks the ethyl linkers.
N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine Dihydrochloride: Contains additional methyl groups and a different core structure.
Uniqueness: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea is unique due to its specific arrangement of functional groups and linkers. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
5467-91-4 |
|---|---|
分子式 |
C21H28N2O5 |
分子量 |
388.5 g/mol |
IUPAC名 |
1,3-bis[2-(3,4-dimethoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C21H28N2O5/c1-25-17-7-5-15(13-19(17)27-3)9-11-22-21(24)23-12-10-16-6-8-18(26-2)20(14-16)28-4/h5-8,13-14H,9-12H2,1-4H3,(H2,22,23,24) |
InChIキー |
BFGSNXDOSDEWHG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




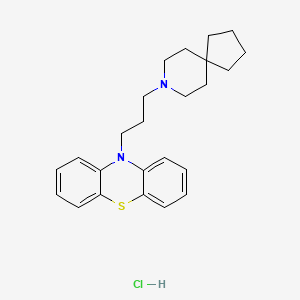
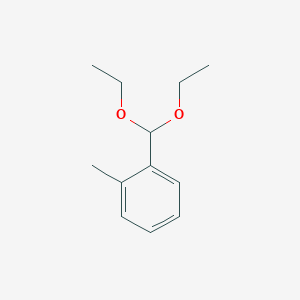
![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
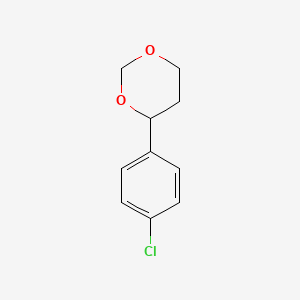

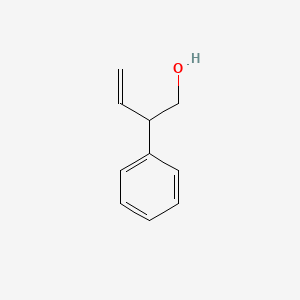
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)


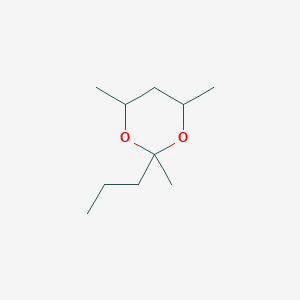
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)
